Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate
Description
Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline-based derivative synthesized via nucleophilic substitution reactions. The synthesis involves reacting ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with methylamine or its spirocyclic analogs under microwave-assisted conditions, yielding high purity (>95%) products after purification by silica gel chromatography . Its molecular structure features a methoxy group at position 6, a methylamino group at position 4, and an ethyl ester at position 3, contributing to its bioactivity and solubility profile .
Properties
IUPAC Name |
ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11-8-16-12-6-5-9(18-3)7-10(12)13(11)15-2/h5-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOYLMRKNGWSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline-3-carboxylic acid with methylamine, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs with different substituents .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Quinoline derivatives, including Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, have shown promising antimicrobial properties. Research indicates that compounds within this class can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that specific quinoline derivatives possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli, potentially paving the way for new therapeutic agents in treating infections .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Quinoline derivatives are known to inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound may function as a vascular endothelial growth factor (VEGF) inhibitor, which is crucial for developing therapies targeting cancers such as breast and lung cancer . The structure-activity relationship studies suggest that modifications to the quinoline scaffold can enhance its efficacy against cancer cells .
Antimalarial Activity
Recent research has highlighted the antimalarial potential of quinoline derivatives. This compound has been included in studies evaluating its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The presence of an ethyl carboxylate group in the structure has been linked to increased antimalarial potency, suggesting a valuable application in malaria treatment .
Chemical Research Applications
Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues with modified biological activities. The synthetic pathways often involve multi-step reactions that allow chemists to explore different functional groups' effects on biological activity. For instance, the introduction of additional methoxy groups or other substituents can significantly alter the compound's pharmacokinetic properties and enhance solubility, thereby improving its therapeutic potential .
Research on Mechanisms of Action
Understanding the mechanisms by which this compound interacts with biological targets is crucial for optimizing its applications. Studies typically focus on its interactions with enzymes or receptors involved in disease processes, providing insights into how structural modifications can enhance efficacy or reduce side effects .
Case Study: Antibacterial Activity Evaluation
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 10 µg/mL |
| Control (Standard Antibiotic) | Staphylococcus aureus | 20 µg/mL |
| Control (Standard Antibiotic) | Escherichia coli | 15 µg/mL |
Case Study: Anticancer Efficacy
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 µM |
| This compound | A549 (Lung Cancer) | 15 µM |
| Control (Standard Chemotherapy Drug) | MCF-7 (Breast Cancer) | 8 µM |
| Control (Standard Chemotherapy Drug) | A549 (Lung Cancer) | 10 µM |
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Quinoline Derivatives
Key Observations:
Position 4 Modifications: The methylamino group (NHCH₃) in the target compound enhances selectivity for ALDH1A1 compared to bulkier substituents like phenylamino (NHPh) or chlorobenzylamino (NHCH₂C₆H₄Cl), which may sterically hinder enzyme binding . Hydroxy (OH) or oxo (C=O) groups at position 4, as seen in and , reduce bioavailability due to increased polarity .
Position 6 Substituents :
- Methoxy (OCH₃) and chloro (Cl) groups improve membrane permeability compared to trifluoromethyl (CF₃), which increases lipophilicity but may cause metabolic instability .
- Fluorine substitutions (e.g., 6,7-difluoro in ) enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Ester vs. Carboxylic Acid :
- The ethyl ester at position 3 in the target compound improves oral bioavailability compared to carboxylic acid derivatives (e.g., compound 11a in ), which exhibit higher polarity and lower absorption .
Biological Activity
Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by the following structural features:
- Molecular Formula : C13H14N2O3
- Molecular Weight : Approximately 246.26 g/mol
- Functional Groups : Methoxy group at the 6-position, methylamino group at the 4-position, and a carboxylate group at the 3-position.
These structural elements contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways crucial for various physiological processes.
Key Mechanisms Include :
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors that regulate cellular signaling pathways.
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, making it a candidate for developing antibacterial agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL .
Antitumor Activity
Studies have also explored its potential as an antitumor agent. Quinoline derivatives, including this compound, have been reported to exhibit moderate to good inhibitory effects on cancer cell lines, suggesting their viability as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related quinoline derivatives is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-methoxy-4-(methylamino)quinoline-3-carboxylate | Additional methoxy group enhancing solubility | Moderate antibacterial properties |
| Ethyl 8-methoxy-4-(methylamino)quinoline-3-carboxylate | Altered position of methoxy group | Antimalarial properties |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group providing different reactivity | Limited antimicrobial effects |
This table illustrates how variations in structure can affect biological activity, highlighting the importance of specific functional groups.
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Antitumor Activity Evaluation :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
